4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone
Overview
Description
The compound of interest, 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone, is a derivative of acetophenone with specific substituents that influence its chemical behavior. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of similar molecules, which can be used to infer properties and reactions of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that introduce various functional groups to the acetophenone core. For instance, the synthesis of 2-alkoxy-3,4,6-trihydroxyacetophenones involves hydrolysis, alkylation, and hydrogenolysis steps . Similarly, the synthesis of benzoxazoles from 2-hydroxy-acetophenones includes amidation and dehydrocyclization under acid catalysis . These methods suggest that the synthesis of 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone could potentially be achieved through a sequence of carefully chosen reactions that introduce the benzyloxy, hydroxy, and methyl groups at the appropriate positions on the acetophenone ring.
Molecular Structure Analysis
The molecular structure of acetophenone derivatives is characterized by the presence of an aromatic ring with various substituents that can affect the molecule's electronic distribution and steric hindrance. For example, the presence of an alkoxy group can influence the electron density of the aromatic system . The specific arrangement of substituents in 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone would likely result in a unique electronic configuration that could be analyzed through spectroscopic methods such as NMR, as demonstrated in the characterization of various heterocyclic systems .
Chemical Reactions Analysis
Acetophenone derivatives can undergo a variety of chemical reactions. The presence of a hydroxy group can lead to the formation of off-odorants under acidic conditions, as seen in the formation of p-methylacetophenone from citral . Photochemical reactions involving acetophenone derivatives can yield cycloaddition products or result in the formation of new carbon-nitrogen bonds . These insights suggest that 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone could participate in similar reactions, depending on the reaction conditions and the presence of other reactive species.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetophenone derivatives are influenced by their functional groups. For example, the introduction of an alkoxy group can affect the compound's solubility and boiling point . The presence of a benzyloxy group in 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone would likely contribute to its overall hydrophobic character, while the hydroxy group could introduce hydrogen bonding capabilities, affecting its solubility in various solvents. The compound's reactivity in chemical reactions, such as cyclization to form benzoxazoles, can be influenced by the presence of electron-donating or withdrawing groups .
Scientific Research Applications
Formation Mechanism in Off-odorant Synthesis
The study by Ueno, Masuda, and Ho (2004) explores the formation mechanism of p-methylacetophenone, a potent off-odorant, from citral under acidic conditions. This includes the identification of 4-(2-hydroxy-2-propyl)benzaldehyde as a new degradation product. The formation process involves a radical intermediate, relevant to the understanding of 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone's role in off-odorant synthesis (Ueno, Masuda, & Ho, 2004).
Synthesis of Benzoxazinones
Alkhathlan (2003) discusses the synthesis of 4-alkoxy-4-methyl- and 4-alkoxy-4-fluoromethyl-1,3-benzoxazinones, highlighting the conversion of 2-hydroxyacetophenone hydrazones. This synthesis process is significant for understanding the chemical transformations and applications of related compounds like 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone (Alkhathlan, 2003).
Key Intermediate in Medicinal Chemistry
Ji Ya-fei (2010) synthesized (R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol, a key intermediate for (R,R)-formoterol, from 4-hydroxy-3-nitroacetophenone. This research demonstrates the relevance of 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone derivatives in medicinal chemistry and drug development (Ji Ya-fei, 2010).
Structural Studies and Weak Intermolecular Interactions
Chattopadhyay et al. (2012) conducted a structural study on o-hydroxyacetophenone derivatives, including 2-hydroxy-5-methoxy-4-methylacetophenone. The study provides insights into the intermolecular interactions and crystal structures, which are essential for understanding the properties and applications of 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone (Chattopadhyay et al., 2012).
Safety And Hazards
properties
IUPAC Name |
1-(2-hydroxy-3-methyl-4-phenylmethoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11-15(9-8-14(12(2)17)16(11)18)19-10-13-6-4-3-5-7-13/h3-9,18H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGVUHPMXRYALX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)C)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352950 | |
Record name | 1-[4-(Benzyloxy)-2-hydroxy-3-methylphenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone | |
CAS RN |
73640-74-1 | |
Record name | 1-[4-(Benzyloxy)-2-hydroxy-3-methylphenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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